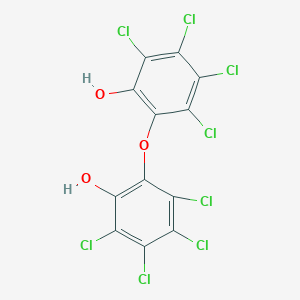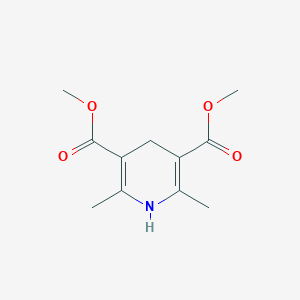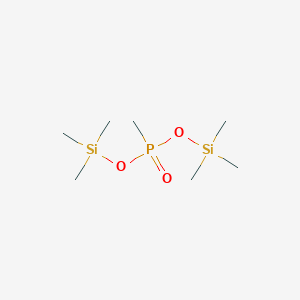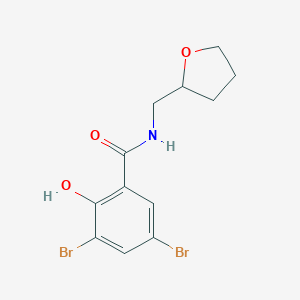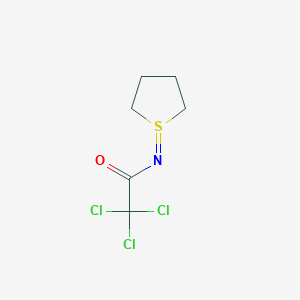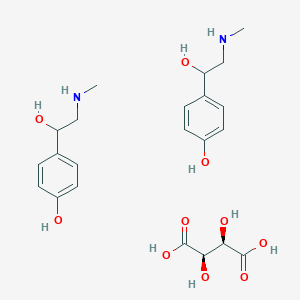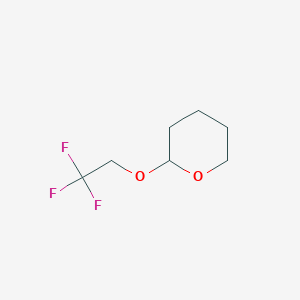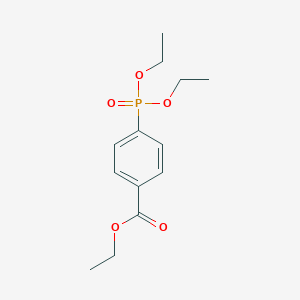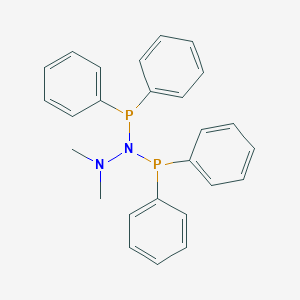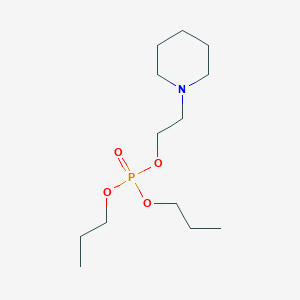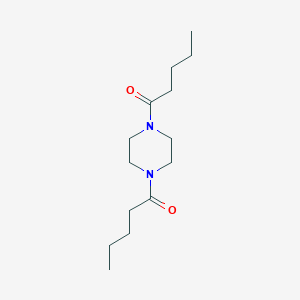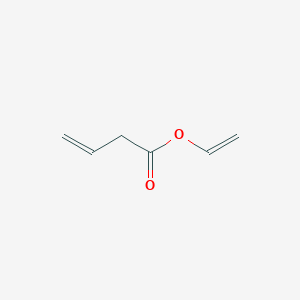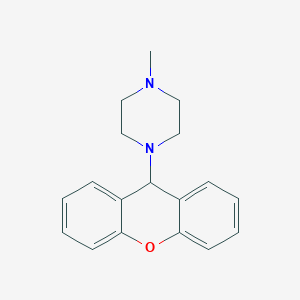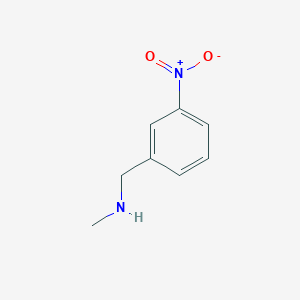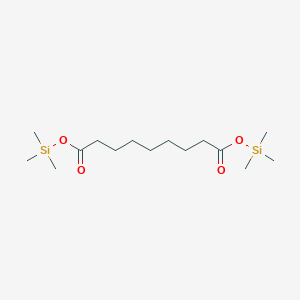
Bis(trimethylsilyl) azelaate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyl) azelaate (BTSA) is a chemical compound that is widely used in scientific research. It is a derivative of azelaic acid, which is a naturally occurring dicarboxylic acid found in wheat, rye, and barley. BTSA is a white crystalline solid that is soluble in most organic solvents. It is commonly used as a protecting group for carboxylic acids in organic synthesis.
Wirkmechanismus
The mechanism of action of Bis(trimethylsilyl) azelaate is not well understood. It is believed that the trimethylsilyl group on the Bis(trimethylsilyl) azelaate molecule can act as a steric hindrance, preventing the carboxylic acid from reacting with other reagents. This allows for the selective protection of carboxylic acids in the presence of other functional groups.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Bis(trimethylsilyl) azelaate. However, it is not believed to be toxic or harmful to humans or animals when used in laboratory settings.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Bis(trimethylsilyl) azelaate as a protecting group for carboxylic acids in organic synthesis has several advantages. It allows for the selective protection of carboxylic acids in the presence of other functional groups, which can be useful in the synthesis of complex organic molecules. Additionally, Bis(trimethylsilyl) azelaate is relatively stable and easy to handle, making it a popular choice for protecting carboxylic acids.
However, there are also some limitations to the use of Bis(trimethylsilyl) azelaate. It can be difficult to remove the Bis(trimethylsilyl) azelaate protecting group once it has been added to a molecule, which can limit its usefulness in some synthetic applications. Additionally, the use of Bis(trimethylsilyl) azelaate can result in lower yields of the desired product due to the steric hindrance caused by the trimethylsilyl group.
Zukünftige Richtungen
There are several potential future directions for research involving Bis(trimethylsilyl) azelaate. One area of interest is the development of new protecting groups that can be used in organic synthesis. Additionally, there is potential for the use of Bis(trimethylsilyl) azelaate in other areas of chemistry, such as catalysis or materials science. Further research is needed to fully understand the mechanism of action of Bis(trimethylsilyl) azelaate and its potential applications in these areas.
Synthesemethoden
The synthesis of Bis(trimethylsilyl) azelaate can be achieved by reacting azelaic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with trimethylsilyl chloride to yield Bis(trimethylsilyl) azelaate. The overall reaction can be represented as follows:
Azelaic acid + 2 (CH3)3SiCl → Bis(trimethylsilyl) azelaate + 2 (CH3)3SiOH + HCl
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl) azelaate has a wide range of applications in scientific research. It is commonly used as a protecting group for carboxylic acids in organic synthesis. The use of Bis(trimethylsilyl) azelaate allows for the selective protection of carboxylic acids in the presence of other functional groups, which can be useful in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
17906-08-0 |
|---|---|
Produktname |
Bis(trimethylsilyl) azelaate |
Molekularformel |
C15H32O4Si2 |
Molekulargewicht |
332.58 g/mol |
IUPAC-Name |
bis(trimethylsilyl) nonanedioate |
InChI |
InChI=1S/C15H32O4Si2/c1-20(2,3)18-14(16)12-10-8-7-9-11-13-15(17)19-21(4,5)6/h7-13H2,1-6H3 |
InChI-Schlüssel |
UGESQDAUQLNVHU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=O)CCCCCCCC(=O)O[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)OC(=O)CCCCCCCC(=O)O[Si](C)(C)C |
Synonyme |
Nonanedioic acid bis(trimethylsilyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



